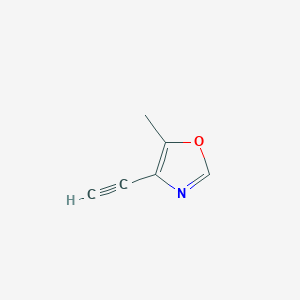

4-Ethynyl-5-methyl-1,3-oxazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-5-methyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c1-3-6-5(2)8-4-7-6/h1,4H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPAJYRKYTXHRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CO1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynyl 5 Methyl 1,3 Oxazole and Its Derivatives

Foundational Synthetic Approaches for Oxazole (B20620) Ring Systems

The construction of the oxazole ring, a key structural motif in many biologically active compounds, can be achieved through both classical and modern synthetic protocols. pharmaguideline.comnih.gov These methods provide the essential framework upon which more complex, substituted oxazoles are built.

Classical Cyclization Protocols

Several named reactions have become cornerstones of oxazole synthesis, each offering a distinct pathway to the heterocyclic core.

Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles. pharmaguideline.comsynarchive.comwikipedia.org The reaction is typically promoted by strong acids like sulfuric acid or phosphorus pentachloride. acs.orgijpsonline.com While a common method, yields can be low with certain dehydrating agents, though improvement to 50-60% can be seen with polyphosphoric acid. ijpsonline.com The mechanism proceeds through protonation of the acylamino ketone, followed by cyclization and subsequent dehydration. ijpsonline.com

Fischer-Oxazole Synthesis: Discovered by Emil Fischer in 1896, this synthesis produces 2,5-disubstituted oxazoles from the reaction of a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org The reaction is a type of dehydration that occurs under mild conditions. wikipedia.org It is often used for aromatic substrates and has been instrumental in the synthesis of various oxazole-containing compounds. wikipedia.orgontosight.ai

Van Leusen Synthesis: This versatile reaction utilizes tosylmethyl isocyanide (TosMIC) to construct the oxazole ring from aldehydes. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction is driven by the unique properties of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyano group. organic-chemistry.org The process involves the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the oxazole. organic-chemistry.orgwikipedia.org This method is particularly useful for preparing 5-substituted oxazoles and can be performed in a one-pot manner under mild, basic conditions. ijpsonline.comnih.gov

| Classical Synthesis | Starting Materials | Key Reagents/Conditions | Primary Product |

| Robinson-Gabriel | α-Acylamino ketone | Strong acid (e.g., H₂SO₄, PCl₅) | 2,5-Disubstituted oxazole |

| Fischer-Oxazole | Cyanohydrin, Aldehyde | Anhydrous HCl | 2,5-Disubstituted oxazole |

| Van Leusen | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base | 5-Substituted oxazole |

Advanced Transition Metal-Catalyzed Cyclization Reactions

Modern synthetic chemistry has seen the emergence of transition metal catalysis as a powerful tool for constructing heterocyclic systems with high efficiency and selectivity. researchgate.net These methods offer milder reaction conditions and greater functional group tolerance compared to classical approaches.

Transition metals such as rhodium, gold, and copper have been successfully employed in the synthesis of oxazoles. nih.govresearchgate.netlu.se For instance, dirhodium(II) catalysts can efficiently promote the reaction of styryl diazoacetates with aryl oximes to produce multi-functionalized oxazoles in high yields. nih.gov Gold-catalyzed reactions can facilitate the cycloisomerization of propargylic amides to form polysubstituted oxazoles. organic-chemistry.org Copper-catalyzed methods have been developed for the direct coupling of α-diazoketones with nitriles to afford 2,4,5-trisubstituted oxazoles. researchgate.net These advanced techniques provide access to a wider range of oxazole derivatives that may be difficult to obtain through classical methods. researchgate.netresearchgate.net

Targeted Synthesis of 4-Ethynyl-5-methyl-1,3-oxazole

The specific synthesis of this compound requires a multi-step approach that combines the formation of the oxazole ring with precise installation of the ethynyl (B1212043) and methyl groups.

Strategic Precursor Design and Regioselective Halogenation

The synthesis often begins with a pre-formed oxazole ring, which is then functionalized. A key step is the regioselective halogenation of the oxazole core to introduce a handle for subsequent cross-coupling reactions. For instance, 2-aryl-4,5-dimethyl-1,3-oxazoles can undergo highly regioselective bromination or chlorination at the 4-methyl group using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in acetonitrile (B52724) under mild conditions. thieme-connect.com

Another critical strategy involves the "halogen dance" rearrangement. This allows for the synthesis of halooxazoles that can be used to produce ethynyl-substituted oxazoles. chemrxiv.org For example, starting from a 5-substituted oxazole, regioselective bromination at the C-4 position can be achieved with high selectivity by using a specific solvent like DMF, which significantly improves the C-4/C-2 bromination ratio. acs.orgorgsyn.org This C-4 bromooxazole is a key intermediate for introducing the ethynyl group.

Optimized Ethynylation via Cross-Coupling Reactions

With a halogenated oxazole in hand, the ethynyl group is introduced via a cross-coupling reaction, most commonly the Sonogashira coupling. chemrxiv.orgwikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically carried out under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups. wikipedia.orgorganic-chemistry.org

For the synthesis of this compound, a 4-halo-5-methyl-1,3-oxazole precursor is coupled with a protected acetylene (B1199291), such as trimethylsilyl (B98337) (TMS)-acetylene. chemrxiv.org The use of a silyl (B83357) protecting group on the acetylene is advantageous as it prevents self-coupling and allows for controlled reaction. thieme-connect.com The Sonogashira coupling can be performed using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Following the coupling, the silyl protecting group is removed, often using a fluoride (B91410) source like cesium fluoride (CsF) or potassium carbonate, to yield the terminal alkyne. chemrxiv.org

Development of Scalable and Efficient Multigram Synthetic Protocols

A significant challenge in synthetic chemistry is the development of scalable processes that can produce compounds in multigram quantities efficiently and cost-effectively. chemrxiv.orgnih.gov For this compound, recent research has focused on optimizing the synthetic route for larger scale production. chemrxiv.org

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for expanding its utility as a versatile building block. Synthetic efforts have concentrated on introducing various substituents at different positions of the oxazole ring to modulate its electronic properties and reactivity.

The introduction of carboxylate groups is a key strategy for creating advanced intermediates. A notable method for producing methyl this compound-2-carboxylate involves a multi-step sequence starting from a silylated oxazole. chemrxiv.org A diiodination reaction can pave the way for a subsequent carbonylation, which selectively occurs at the more reactive C2-halogen position. chemrxiv.org This is followed by a Sonogashira coupling to install the ethynyl group at the C4 position, yielding the desired 4-ethynyl-5-methyloxazole-2-carboxylate exclusively. chemrxiv.orgchemrxiv.org

Another approach to functionalized oxazole carboxylates begins with ethyl oxazole-4-carboxylate. chemrxiv.org This method may require the transmetalation of a lithium anion intermediate with an organozinc derivative to facilitate the introduction of a halide at the C2-position, which can then be used in further coupling reactions. chemrxiv.org The functionalization of ethyl oxazole-5-carboxylate has also been explored, where treatment with lithium hexamethyldisilazide (LiHMDS) and N-bromosuccinimide (NBS) in a polar solvent system leads to the formation of a 4-bromo ester, leaving the C2 position available for other modifications. chemrxiv.org

Table 1: Synthesis of Functionalized Oxazole Carboxylates

| Starting Material | Reagents/Conditions | Product | Reference |

|---|

The 1,3-oxazole ring exhibits distinct reactivity towards electrophiles and nucleophiles, allowing for regioselective functionalization. The electron-withdrawing nature of the ethynyl group influences the substitution pattern. For instance, in a structurally related compound, 5-ethynyl-2-(propan-2-yl)-1,3-oxazole (B13460871), electrophilic substitution occurs selectively at the C4 position. Halogenation with N-bromosuccinimide (NBS) yields the 4-bromo derivative, while nitration with a mixture of nitric and sulfuric acid produces the 4-nitro derivative.

Nucleophilic additions are also a viable functionalization strategy. The C2 position of the oxazole ring is susceptible to attack by nucleophiles like Grignard reagents. This reactivity allows for the introduction of alkyl or aryl groups at this position, further diversifying the molecular scaffold. chemrxiv.org The development of methods for the synthesis of various ethynyl oxazole isomers often relies on the Sonogashira coupling of halooxazoles with protected acetylene derivatives, followed by deprotection. chemrxiv.org The stability and reactivity of these isomers can differ significantly, necessitating tailored synthetic approaches for each. chemrxiv.org

Innovations in Green Chemistry Approaches for Ethynyl Oxazole Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for synthesizing oxazole derivatives. These innovations aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

While specific examples of biocatalytic synthesis for this compound are not yet prevalent in the literature, biocatalysis represents a significant frontier in green chemistry for synthesizing heterocyclic compounds. researchgate.net The use of enzymes could offer high selectivity and mild reaction conditions, reducing the environmental impact of chemical production. researchgate.net

A more immediately applicable green strategy involves the use of environmentally benign solvent systems for key synthetic steps. The Sonogashira coupling, a critical reaction for introducing the ethynyl group, is often performed in solvents like toluene (B28343) or DMF. researchgate.net However, research into greener alternatives has shown that solvents such as water, ethanol (B145695), and ionic liquids can be effective for this type of cross-coupling reaction. organic-chemistry.orgijpsonline.comlucp.net Ionic liquids, in particular, have been used in the van Leusen oxazole synthesis, a powerful method for forming the oxazole ring, with the advantage that the solvent can be recycled and reused for multiple runs. organic-chemistry.orgijpsonline.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The van Leusen oxazole synthesis, which involves the reaction of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC), has been successfully adapted to microwave conditions. nih.govmdpi.com For example, using potassium phosphate (B84403) as a base in isopropanol (B130326) under microwave irradiation at 65 °C can produce 5-substituted oxazoles in excellent yields (e.g., 96%) in just a few minutes. nih.gov This approach is noted for its good functional group compatibility and simple experimental procedure. nih.govnih.gov

Solvent-free reaction conditions represent another significant advancement in green synthesis. researchgate.net Copper-catalyzed aerobic oxidative annulation provides a method for synthesizing 2,4,5-trisubstituted oxazoles from readily available starting materials without the need for a solvent. organic-chemistry.orgacs.org This process operates under an atmosphere of molecular oxygen at mild temperatures. acs.org Additionally, solvent-free synthesis of oxazoles from nitriles has been achieved using gold catalysis or by reacting nitriles with ethanolamine (B43304) under solvent-free conditions with a copper acetate (B1210297) catalyst. researchgate.netgoogle.com These methods avoid the use of large quantities of volatile organic solvents, thereby reducing environmental pollution and simplifying product purification. google.com

Table 2: Green Synthesis Approaches for Oxazoles

| Method | Key Features | Example Condition | Reference |

|---|---|---|---|

| Microwave-Assisted van Leusen Synthesis | Rapid reaction times, high yields, good functional group tolerance. | Aldehyde, TosMIC, K₃PO₄, Isopropanol, 65 °C, 8 min. | nih.gov |

| Ionic Liquid Media | Recyclable solvent, high yields in one-pot synthesis. | Aldehyde, TosMIC, Aliphatic halide, [bmim]Br. | organic-chemistry.orgijpsonline.com |

| Solvent-Free Copper Catalysis | Aerobic oxidation, mild temperature, no organic solvent. | Ketones, Amines, Cu-catalyst, O₂ atmosphere. | organic-chemistry.orgacs.org |

| Solvent-Free Nitrile-Based Synthesis | Avoids volatile organic solvents, simple procedure. | R-CN, Ethanolamine, Copper acetate, 100 °C. | google.com |

Reactivity Profiles and Chemical Transformations of 4 Ethynyl 5 Methyl 1,3 Oxazole

Alkyne Reactivity in 4-Ethynyl-5-methyl-1,3-oxazole Systems.chemrxiv.orgchemrxiv.org

The terminal alkyne functionality is the primary site of reactivity in this compound, offering a gateway for the construction of more complex molecular architectures. Its linear geometry and high electron density make it a prime substrate for a variety of addition and coupling reactions. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its Derivatives.chemrxiv.orgnih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as the most prominent and widely utilized reaction of this compound. researchgate.net This highly efficient and regioselective "click" reaction joins the terminal alkyne with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govorganic-chemistry.org The reaction is known for its reliability, mild reaction conditions, and high yields, often exceeding 90%. chemrxiv.orgvulcanchem.com

The general mechanism of CuAAC involves the in situ formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. nih.govresearchgate.net This process is significantly faster than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition and offers excellent control over the regiochemical outcome. organic-chemistry.org

A general procedure for the CuAAC reaction with ethynyl (B1212043) oxazoles involves using a copper(II) sulfate (B86663) catalyst with a reducing agent like sodium ascorbate (B8700270), or directly using a copper(I) source, in a solvent system such as a mixture of ethanol (B145695) and water. chemrxiv.orgchemrxiv.org The versatility of this reaction is demonstrated by the wide array of azides that can be employed, ranging from simple organic azides to more complex, biologically relevant molecules. chemrxiv.org

Table 1: Examples of CuAAC Reactions with Ethynyl Oxazoles

| Alkyne Reactant | Azide Reactant | Catalyst System | Solvent | Yield (%) | Reference |

| Dimethyl-substituted ethynyl oxazole (B20620) | Benzyl azide | CuSO₄/Sodium Ascorbate | EtOH/H₂O | >90 | chemrxiv.orgchemrxiv.org |

| 2-Ethynyl-5-phenyl oxazole | Methyl azidoacetate | CuSO₄/Sodium Ascorbate | EtOH/H₂O | High | chemrxiv.orgchemrxiv.org |

| 4-Ethynyl-5-bromo-oxazole derivative | Adenosine azide derivative | CuSO₄/Sodium Ascorbate | EtOH/H₂O | High | chemrxiv.orgchemrxiv.org |

This table presents representative examples of CuAAC reactions performed on various ethynyl oxazole substrates, highlighting the general reaction conditions and high efficiency of this transformation.

Exploration of Other Alkyne-Based Click Chemistry Applications.chemrxiv.orgorganic-chemistry.org

Beyond the well-established CuAAC, the ethynyl group of this compound can potentially participate in other click chemistry transformations. While less common, these reactions offer alternative methods for molecular conjugation. One such example is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which, in contrast to CuAAC, typically yields the 1,5-disubstituted triazole regioisomer. organic-chemistry.org

Other potential applications include strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a cytotoxic copper catalyst, making it suitable for bioconjugation in living systems. researchgate.net Furthermore, the terminal alkyne can undergo other addition reactions, such as thiol-yne and Sonogashira coupling reactions, further expanding the synthetic utility of this compound. chemrxiv.org

Reactivity of the 1,3-Oxazole Heterocyclic Ring.chemrxiv.orgresearchgate.net

The 1,3-oxazole ring, while aromatic, exhibits a complex reactivity profile influenced by the presence of both an oxygen and a nitrogen atom, as well as the substituents on the ring. slideshare.net It is generally considered an electron-rich heterocycle, but the precise nature of its reactivity towards electrophiles and nucleophiles is nuanced. The oxazole ring is also known to be sensitive, particularly to acidic conditions, which can lead to ring-opening. chemrxiv.org

Investigation of Electrophilic and Nucleophilic Attack at Ring Positions.researchgate.netslideshare.net

Electrophilic substitution on the oxazole ring is generally favored at the C5 position, which is the most electron-rich carbon. However, the presence of substituents can direct the attack to other positions. For this compound, the C5 position is already substituted with a methyl group. Therefore, electrophilic attack would likely be directed to the C2 or C4 positions, with the outcome depending on the nature of the electrophile and the reaction conditions. slideshare.net

Nucleophilic attack on the oxazole ring is less common and typically requires the presence of an electron-withdrawing group on the ring to activate it. The C2 position is the most common site for nucleophilic attack due to the adjacent electronegative oxygen and nitrogen atoms. researchgate.net In some cases, strong nucleophiles can lead to ring-opening rather than substitution. bham.ac.uk

Pericyclic Reactions (e.g., Diels-Alder Cycloadditions) Involving the Oxazole Core.researchgate.netthieme-connect.com

Oxazoles can participate as the diene component in Diels-Alder reactions, reacting with dienophiles to form bicyclic adducts. researchgate.net These adducts can then undergo a retro-Diels-Alder reaction, often with the elimination of a small molecule like a nitrile, to yield a new heterocyclic or carbocyclic ring. thieme-connect.com For example, the reaction of an oxazole with an alkyne can lead to the formation of a furan.

While specific studies on the intermolecular Diels-Alder reactions of this compound are not extensively documented, the general reactivity pattern of oxazoles suggests its potential to act as a diene. The reaction would likely require an electron-deficient dienophile. The presence of the ethynyl and methyl groups at the C4 and C5 positions would influence the electronics and sterics of the diene system, thereby affecting the reactivity and regioselectivity of the cycloaddition. researchgate.net Intramolecular Diels-Alder reactions of tethered acetylenic oxazoles are known to be a powerful tool for the synthesis of fused ring systems. researchgate.net

Ring-Opening and Rearrangement Pathways of Oxazole Derivatives.bham.ac.ukwikipedia.org

The oxazole ring can undergo ring-opening under various conditions, particularly in the presence of strong acids or bases. chemrxiv.orgbham.ac.uk This lability is a key consideration in the synthetic manipulation of oxazole-containing compounds. The open-chain intermediates can then potentially rearrange to form other heterocyclic systems. chemrxiv.org

One notable rearrangement of oxazoles is the Cornforth rearrangement, which involves the thermal rearrangement of a 4-acyloxazole. This reaction proceeds through a ring-opened nitrile ylide intermediate to give an isomeric oxazole. wikipedia.org While this specific rearrangement requires a carbonyl group at the C4 position, it highlights the potential for thermally induced rearrangements in substituted oxazoles. Other rearrangements can be initiated by nucleophilic attack, leading to the formation of different five-membered rings or open-chain products. bham.ac.uk

Derivatization and Scaffold Functionalization Leveraging Ethynyl Moiety

The terminal alkyne of this compound is the primary site for functionalization, allowing for the introduction of diverse substituents and the linkage to other molecular scaffolds. This is most commonly achieved through metal-catalyzed cross-coupling reactions and cycloadditions.

Post-synthetic modification (PSM) is a powerful strategy for introducing a wide array of functional groups into a molecule after its core structure has been assembled. mdpi.comresearchgate.net For this compound and its analogs, the ethynyl group is an ideal target for such modifications, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

This reaction facilitates the covalent linkage of the oxazole core to various molecules bearing an azide group, forming a stable 1,2,3-triazole ring. Research on functionalized ethynyl oxazoles has demonstrated that these building blocks can efficiently undergo click reactions with a variety of azides, including those with aromatic and functionalized substituents. chemrxiv.orgchemrxiv.org For instance, a 5-bromo-substituted oxazole with an ethynyl group at the C4 position has been shown to be a viable substrate for these transformations. chemrxiv.org The reaction typically proceeds with high efficiency, often yielding the triazole-linked products in high purity after simple filtration. chemrxiv.org

The conditions for these click reactions are generally mild, often employing a copper(II) sulfate catalyst with a reducing agent like sodium ascorbate in a mixed solvent system such as ethanol and water. chemrxiv.org The versatility of this approach allows for the incorporation of the oxazole motif into a wide range of molecular contexts, including those relevant to drug discovery and bioconjugation. chemrxiv.org

Below is a table summarizing representative azide-alkyne cycloaddition reactions with ethynyl oxazole derivatives, showcasing the high yields achievable with this methodology. chemrxiv.org

| Ethynyl Oxazole Reactant | Azide Reactant | Product | Yield (%) |

| 2-Ethynyl-5-phenyl-1,3-oxazole | Benzyl azide | 2-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-phenyl-1,3-oxazole | >95 |

| 2,4-Dimethyl-5-ethynyl-1,3-oxazole | Benzyl azide | 2,4-Dimethyl-5-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,3-oxazole | >95 |

| Ethyl 5-ethynyl-1,3-oxazole-2-carboxylate | Benzyl azide | Ethyl 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-1,3-oxazole-2-carboxylate | >95 |

| 4-Ethynyl-5-bromo-1,3-oxazole | Benzyl azide | 4-(1-Benzyl-1H-1,2,3-triazol-4-yl)-5-bromo-1,3-oxazole | >95 |

Another significant post-synthetic modification strategy is the Sonogashira cross-coupling reaction. nih.govresearchgate.net In this palladium- and copper-co-catalyzed reaction, the terminal alkyne of this compound can be coupled with various aryl or vinyl halides. This reaction extends the conjugation of the system and allows for the attachment of a wide range of substituents. For example, the Sonogashira coupling of 5-ethynyl-2-(propan-2-yl)-1,3-oxazole (B13460871) with iodobenzene (B50100) yields the corresponding 5-(phenylethynyl)-2-(propan-2-yl)-1,3-oxazole in good yields. This demonstrates the utility of the ethynyl group as a point of diversification for the oxazole scaffold.

The rigid, linear nature of the ethynyl group makes this compound an attractive building block for the construction of larger, more complex molecular systems, including polyheterocycles and supramolecular structures. chemrxiv.org The ability of the ethynyl moiety to participate in reactions that form new heterocyclic rings, such as the aforementioned azide-alkyne cycloaddition to form triazoles, is a direct pathway to polyheterocyclic compounds.

Furthermore, the Sonogashira coupling reaction provides a powerful tool for linking multiple oxazole units together or to other heterocyclic systems, paving the way for the synthesis of extended, conjugated materials. The synthesis of oxazole-containing macrocycles has been reported, showcasing the feasibility of incorporating this heterocycle into larger ring structures. nih.govnih.gov While specific examples detailing the use of this compound in the synthesis of macrocycles or supramolecular cages are not extensively documented, the reactivity profile of its ethynyl group suggests its high potential for such applications. For instance, appropriately functionalized derivatives could serve as multitopic ligands for the coordination-driven self-assembly of metal-organic cages or as components in the synthesis of covalent organic frameworks. nih.govmdpi.com The linear geometry imparted by the acetylene (B1199291) linker is a desirable feature in the design of molecular rotors and other supramolecular machinery. chemrxiv.org

Advanced Characterization Methodologies for 4 Ethynyl 5 Methyl 1,3 Oxazole Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

No specific NMR (¹H, ¹³C), IR, UV-Vis, or mass spectrometry data for 4-Ethynyl-5-methyl-1,3-oxazole could be located in the searched scientific literature.

X-ray Crystallography for Solid-State Structural Analysis and Conformation Studies

There are no published X-ray crystal structures for this compound available in crystallographic databases.

Chromatographic and Other Analytical Separation Techniques for Purity and Isomer Analysis

While general chromatographic techniques are standard for the purification and analysis of organic compounds, no specific methods or data for the separation and purity analysis of this compound have been reported.

Computational and Theoretical Investigations of 4 Ethynyl 5 Methyl 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 4-ethynyl-5-methyl-1,3-oxazole, Density Functional Theory (DFT) would be the method of choice due to its balance of accuracy and computational cost. nih.gov

Molecular Geometry and Structural Parameters: A primary step involves geometry optimization to determine the most stable three-dimensional structure. This calculation provides key data on bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the planarity of the oxazole (B20620) ring and the linearity of the ethynyl (B1212043) group.

Electronic Properties and Reactivity Descriptors: DFT calculations are used to determine crucial electronic properties that govern the molecule's behavior. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), typically colored red, and electron-poor regions (electrophilic sites), colored blue. For this molecule, the nitrogen atom of the oxazole ring and the π-system of the ethynyl group would likely be electron-rich sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, hybridization, and stabilizing interactions within the molecule, such as hyperconjugation. bham.ac.uk

A hypothetical data table derived from a DFT study (e.g., at the B3LYP/6-311++G(d,p) level of theory) for this compound would resemble the following:

| Calculated Parameter | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | ~ -0.5 eV | Indicates ability to accept electrons from nucleophiles. |

| HOMO-LUMO Gap (ΔE) | ~ 6.5 eV | Suggests high kinetic stability. |

| Dipole Moment | ~ 2.5 D | Reflects the molecule's overall polarity. |

| NBO Charge on N3 | ~ -0.6 e | Confirms the nitrogen atom as a nucleophilic center. |

| NBO Charge on C2 | ~ +0.4 e | Identifies an electrophilic carbon in the oxazole ring. |

Note: The values in the table are hypothetical estimates based on typical values for similar heterocyclic compounds and are for illustrative purposes only.

Prediction of Reactivity and Reaction Pathways for Synthesis and Transformations

Theoretical calculations can predict the most likely sites for chemical reactions and the pathways those reactions will follow.

Regioselectivity: For this compound, several reaction types can be computationally modeled:

Electrophilic Aromatic Substitution: The oxazole ring is electron-rich, but the positions have different reactivities. Computational models can predict whether an electrophile would preferentially attack the C2 or other positions by calculating the energies of the intermediate sigma complexes.

Nucleophilic Addition to the Ethynyl Group: The terminal alkyne can undergo nucleophilic attack. The regioselectivity of such additions can be predicted by analyzing the charge distribution and orbital coefficients of the ethynyl carbons.

Cycloaddition Reactions: The ethynyl group makes the molecule a prime candidate for cycloadditions, such as the azide-alkyne "click" reaction to form triazoles. chemrxiv.orgchemrxiv.org DFT can be used to model the transition states and activation energies for [3+2] cycloadditions, confirming the feasibility and mechanism of this important transformation. Studies on other oxazoles show that photo-oxidation with singlet oxygen proceeds via a [4+2] cycloaddition pathway. nih.gov

Mechanistic Elucidation of Synthetic Reactions and Catalytic Processes

Computational chemistry is invaluable for elucidating the step-by-step mechanisms of complex reactions. The synthesis of ethynyl oxazoles often involves metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. chemrxiv.org

A computational study could model the entire catalytic cycle of a Sonogashira coupling to produce this compound from a halogenated precursor (e.g., 4-iodo-5-methyl-1,3-oxazole). This would involve:

Modeling Reactants and Catalyst: Creating models of the oxazole substrate, acetylene (B1199291) source, and the palladium-phosphine catalyst.

Mapping the Catalytic Cycle: Calculating the energies of all intermediates and transition states for each step: oxidative addition, transmetalation, and reductive elimination.

Identifying the Rate-Determining Step: The step with the highest activation energy is identified as the rate-determining step, providing crucial information for optimizing reaction conditions (e.g., temperature, ligand choice).

Similarly, studies on gold-catalyzed reactions of related alkynyl thioethers have used NBO analysis to investigate stabilizing sulfur-gold interactions in reaction intermediates, which dictates the regiochemical outcome of the reaction. bham.ac.uk A similar approach could elucidate the role of a catalyst in transformations involving the ethynyl group of this compound.

In Silico Design Principles for Ligand Development and Catalytic Applications

The structural features of this compound make it an interesting scaffold for the design of ligands for metal catalysts or as a pharmacophore in drug design. rroij.com

Ligand Design: The nitrogen atom in the oxazole ring is a potential coordination site for a metal center. Computational methods can be used to design and evaluate novel ligands based on this scaffold.

Docking and Binding Energy Calculations: The oxazole derivative can be computationally "docked" to a model of a metal catalyst's active site. The binding energy can be calculated to predict the stability of the resulting metal-ligand complex.

Steric and Electronic Tuning: By computationally modifying substituents on the oxazole core (e.g., replacing the methyl group with other alkyl or aryl groups), chemists can tune the steric and electronic properties of the ligand. This in silico screening helps predict which modifications would lead to a catalyst with higher activity or selectivity, guiding synthetic efforts. Research on vanadium catalysts with oxazole-based ligands has shown that the position of methyl substituents significantly impacts polymerization performance. mdpi.com

Pharmacophore Modeling: In drug discovery, the molecule could be used as a building block. Its shape, size, and electrostatic properties can be calculated and compared to known active drugs to assess its potential as a pharmacophore. Molecular docking studies on other oxazole derivatives have been used to predict their binding affinity to biological targets like enzymes or receptors. rroij.com

Applications of 4 Ethynyl 5 Methyl 1,3 Oxazole in Diversified Chemical Research Fields

Role as Versatile Building Blocks in Synthetic Organic Chemistry

Ethynyl-substituted oxazoles are recognized as highly useful intermediates in modern synthetic chemistry. chemrxiv.org The presence of both a nucleophilic/electrophilic oxazole (B20620) ring system and a reactive alkyne group allows for sequential and orthogonal chemical modifications. The synthesis of these building blocks often relies on the Sonogashira coupling of a halogenated oxazole precursor with a protected acetylene (B1199291), followed by deprotection to yield the terminal alkyne. chemrxiv.orgchemrxiv.org This accessibility, combined with their reactivity, positions them as powerful tools for constructing complex molecular frameworks. chemrxiv.org

The dual reactivity of 4-Ethynyl-5-methyl-1,3-oxazole enables its use in the synthesis of diverse and novel organic scaffolds. The ethynyl (B1212043) group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to produce highly stable 1,2,3-triazole rings with high yields and purity. chemrxiv.orgchemrxiv.org This reaction allows for the straightforward linking of the oxazole unit to other molecular fragments, creating complex heterocyclic systems.

Furthermore, the oxazole ring itself can function as a diene in Diels-Alder reactions with electrophilic alkenes or alkynes. wikipedia.orgpharmaguideline.com This cycloaddition reaction provides a pathway to synthesize substituted pyridine (B92270) derivatives, which are prevalent in pharmaceuticals and functional materials. wikipedia.org The combination of these distinct reactivities in one molecule allows for the programmed assembly of intricate molecular architectures. chemrxiv.org

Table 1: Key Reactions for Scaffold Synthesis using Ethynyl Oxazoles

| Reaction Type | Functional Group | Reagents/Conditions | Product Scaffold | Reference |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Ethynyl | Organic Azide (B81097), Cu(I) catalyst | 1,4-disubstituted 1,2,3-Triazole | chemrxiv.orgchemrxiv.org |

| Sonogashira Coupling | Ethynyl | Aryl/Vinyl Halide, Pd/Cu catalyst | Aryl/Vinyl-substituted Alkyne | chemrxiv.orgchemrxiv.org |

| Diels-Alder Reaction | Oxazole Ring (as diene) | Dienophile (e.g., alkene, alkyne) | Substituted Pyridine | wikipedia.orgpharmaguideline.com |

Beyond the construction of novel scaffolds, this compound serves as a crucial intermediate in the total synthesis of complex natural products and their analogues. chemrxiv.orgresearchgate.net The oxazole moiety is a key structural feature in many marine-derived natural products with potent biological activities. chemrxiv.orgresearchgate.net Synthetic access to these molecules often requires pre-functionalized building blocks that can be incorporated efficiently into a larger molecular framework.

The ethynyl group provides a strategic point for connection or further elaboration within a multi-step synthesis. For instance, it can be used to assemble fragments of a molecule via Sonogashira coupling or to introduce a linear, rigid linker into a target structure. chemrxiv.org This property has been harnessed in the assembly of polyazole cyclopeptides and in the construction of sophisticated molecular machines like nanorotors, where the acetylene linker provides axial rotation. chemrxiv.orgresearchgate.net The stability of the oxazole ring under various reaction conditions, coupled with the specific reactivity of the alkyne, makes it an ideal strategic intermediate. chemrxiv.orgresearchgate.net

Contributions to Material Science and Supramolecular Chemistry

The unique electronic and structural characteristics of this compound extend its utility into the realm of material science and supramolecular chemistry. The rigid, planar oxazole ring combined with the linear ethynyl linker can be incorporated into larger conjugated systems, influencing their electronic, optical, and self-assembly properties. chemrxiv.orgwikipedia.org

The terminal alkyne of this compound is a versatile functional group for polymerization. It can undergo polymerization through various methods, including coupling reactions, to create conjugated polymers. thepharmajournal.com The incorporation of the oxazole heterocycle into the polymer backbone can impart desirable properties such as thermal stability, specific solubility, and electron-transporting capabilities. lifechemicals.com

For example, oxazole derivatives have been used as ligands in transition metal-catalyzed olefin polymerization, demonstrating their ability to influence catalytic activity and polymer properties. mdpi.com Polymers containing ethynylene linkers are known to adopt more planar structures, which can enhance electronic communication along the polymer chain and lead to materials with low optical band gaps, a desirable feature for various electronic applications. mdpi.com

Arylated oxazoles and other conjugated oxazole-containing systems often exhibit interesting photophysical properties, including strong fluorescence. researchgate.net The extended π-conjugation possible by linking the this compound unit to other aromatic systems via its ethynyl group can lead to the creation of novel fluorophores. chemrxiv.org Such compounds are candidates for use as organic light-emitting diodes (OLEDs), fluorescent probes, and laser dyes. lifechemicals.comresearchgate.netrsc.org The oxazole ring itself can act as an electron-accepting or electron-transporting component in these materials, a property that has been exploited in the design of materials for OLEDs. rsc.org The specific substitution pattern on the oxazole ring, such as the methyl group at the 5-position, can fine-tune the electronic properties and, consequently, the emission wavelength and quantum yield of the resulting luminescent material. researchgate.net

Table 2: Potential Properties of Materials Derived from this compound

| Material Class | Key Structural Feature | Potential Property | Application | Reference |

| Conjugated Polymers | Polymer backbone with oxazole and ethynyl units | Thermal stability, low band gap, charge transport | Organic electronics, sensors | lifechemicals.commdpi.com |

| Luminescent Materials | Extended π-system via ethynyl coupling | Fluorescence, charge transport | OLEDs, fluorescent probes | chemrxiv.orgresearchgate.netrsc.org |

| Supramolecular Assemblies | Rigid structure, H-bond acceptor sites (N, O) | Self-assembly, host-guest chemistry | Molecular machines, functional architectures | chemrxiv.orgchemrxiv.org |

Supramolecular chemistry relies on the predictable self-assembly of molecules into well-defined, functional architectures through non-covalent interactions. The rigid and linear geometry imparted by the ethynyl group, combined with the potential for the oxazole's nitrogen and oxygen atoms to act as hydrogen bond acceptors or metal coordination sites, makes this compound an excellent candidate for designing self-assembling systems. chemrxiv.orgwikipedia.org

These features allow for its incorporation into complex molecular architectures like molecular rotors and other nanomachines. chemrxiv.org The defined geometry of the building block helps to control the spatial arrangement of components in the final supramolecular assembly, which is critical for achieving advanced functions. The ability to build upon the ethynyl-oxazole core using robust reactions like click chemistry further enables the creation of sophisticated, multi-component systems designed for specific tasks in materials science and nanotechnology. chemrxiv.org

Catalysis: Ligand Design and Catalyst Development Utilizing Oxazole Moieties

The unique electronic and steric properties of the this compound moiety make it an attractive component in the design of ligands for transition metal catalysis. The presence of the nitrogen and oxygen atoms in the oxazole ring provides coordination sites for metal centers, while the ethynyl group can be used to tune the electronic properties of the resulting complex or to anchor the ligand to a support.

The synthesis of transition metal complexes incorporating ethynyl oxazole ligands typically involves the reaction of a suitable metal precursor with the pre-functionalized ligand. While the direct synthesis of a complex with this compound is not extensively detailed in the reviewed literature, analogous synthetic strategies for related heterocyclic ligands provide a clear procedural framework. For instance, the synthesis of vanadium complexes with methyl-substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles has been successfully achieved using VCl₃(THF)₃ as the metal precursor in a dichloromethane (B109758) solution under an inert argon atmosphere. mdpi.com The synthesis of functionalized ethynyl oxazoles themselves can be accomplished through methods like the Sonogashira reaction, which allows for the introduction of a protected acetylene group that can be later deprotected. chemrxiv.org

The general procedure for the synthesis of such complexes involves dissolving the ethynyl oxazole ligand and the transition metal salt (e.g., acetates or chlorides of metals like copper, nickel, zinc, or cadmium) in an appropriate solvent, such as ethanol (B145695), and refluxing the mixture. nih.gov The resulting complexes can then be isolated as crystalline precipitates. nih.gov

Characterization of these novel transition metal complexes is crucial to confirm their structure and properties. A suite of spectroscopic and analytical techniques is typically employed:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the C=N, C-O, and other characteristic bonds within the oxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the structure of the ligand and to observe changes in chemical shifts upon coordination to a diamagnetic metal center. mdpi.com

UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about its coordination geometry. nih.gov

Mass Spectrometry (MS): To confirm the molecular weight of the complex and provide evidence for the ligand-metal composition. mdpi.com

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which helps in elucidating the geometry of the coordination sphere around a paramagnetic metal ion. nih.gov

Through these methods, the successful synthesis and structural features of transition metal complexes bearing ethynyl oxazole ligands can be unequivocally established.

The structure of the ligand plays a pivotal role in determining the catalytic activity and selectivity of the resulting transition metal complex. Even subtle changes in the substitution pattern of the oxazole ring can have a profound impact on the performance of the catalyst.

A pertinent example is the use of vanadium complexes with substituted oxazole ligands in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com Research has demonstrated that the position of a methyl substituent on the oxazole ring significantly influences the catalyst's effectiveness. mdpi.com

For instance, a vanadium catalyst bearing a ligand with a methyl group at the 5-position of the 1,3-oxazole ring (L3-V) exhibited the highest activity in ethylene polymerization, reaching up to 4800 kg of polyethylene (B3416737) per mole of vanadium per hour. mdpi.com This enhanced activity is attributed to the steric hindrance imposed by the methyl group, which prevents the co-planarity of the heterocyclic rings in the ligand. mdpi.com Conversely, a methyl group at the 4-position of the oxazoline (B21484) ligand was found to reduce the catalyst's activity. mdpi.com

| Catalyst | Ligand Structure Feature | Catalytic Activity (kg PE/molV·h) |

|---|---|---|

| L3-V | Methyl group at position 5 of the 1,3-oxazole ring | up to 4800 |

| L2-V | Methyl group at position 4 of the oxazoline ring | Reduced activity (specific value not provided) |

This data clearly illustrates that the strategic placement of substituents on the oxazole ligand can be used to tune the catalytic performance, providing a pathway for the rational design of more efficient catalysts. mdpi.com The ethynyl group in this compound offers a further point of modification, allowing for the electronic properties of the ligand to be systematically altered, which would, in turn, influence the catalytic behavior of its metal complexes.

Agrochemical Research Applications (Focus on Synthetic Strategy and Compound Design)

The oxazole scaffold is a key structural motif in many biologically active molecules, including natural products and synthetic compounds. nih.gov This has led to increasing interest in the use of functionalized oxazoles, such as this compound, in the design and synthesis of novel agrochemicals. frontiersin.org The innovation of green pesticides often relies on heterocyclic compounds due to their potential for high selectivity, high activity, and low toxicity. frontiersin.org

The synthetic versatility of ethynyl oxazoles makes them valuable building blocks in agrochemical research. chemrxiv.org The terminal ethynyl group is particularly useful for "click chemistry" reactions, such as the azide-alkyne cycloaddition, which allows for the rapid and efficient synthesis of diverse libraries of compounds with high yields. chemrxiv.org This strategy is highly valuable for the discovery of new lead compounds with potential pesticidal or herbicidal activity.

Furthermore, ethynyl oxazoles have been investigated for their potential as receptor inhibitors, a common mode of action for many modern agrochemicals. chemrxiv.org The design of novel agrochemicals often involves the synthesis of analogues of known biologically active compounds to improve their efficacy, selectivity, or environmental profile. For example, 2-methyl-4,5-disubstituted oxazoles have been synthesized as analogues of the natural product combretastatin (B1194345) A-4 and have shown potent antitubulin activity. nih.gov This demonstrates that the oxazole core can be incorporated into molecules that target fundamental biological processes, a strategy that is also employed in the development of certain classes of pesticides.

The development of structure-activity relationships (SAR) is a cornerstone of modern agrochemical design. By systematically modifying the structure of an oxazole-containing lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for optimal performance. nih.gov The presence of both a methyl and an ethynyl group on the this compound ring provides two distinct points for structural modification, allowing for a thorough exploration of the chemical space around this promising scaffold.

Future Research Directions and Emerging Trends for 4 Ethynyl 5 Methyl 1,3 Oxazole

Development of Innovative and Highly Efficient Synthetic Routes

The synthesis of ethynyl-substituted oxazoles has historically been hampered by challenges related to the sensitivity of the oxazole (B20620) ring. ontosight.aichemrxiv.org Future research is geared towards overcoming these limitations by developing more robust, efficient, and scalable synthetic routes. A primary focus is the refinement of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is a well-established method for introducing the ethynyl (B1212043) group onto heterocyclic scaffolds. chemrxiv.orgchemrxiv.org

Key areas for innovation include the design of novel catalyst systems with higher turnover numbers and greater tolerance for a wide range of functional groups. The development of one-pot procedures that combine multiple synthetic steps, such as the in-situ generation of a halo-oxazole precursor followed by Sonogashira coupling, would significantly enhance synthetic efficiency. acs.org Furthermore, exploring alternative coupling partners and reaction conditions that minimize side reactions and simplify purification are critical for making 4-ethynyl-5-methyl-1,3-oxazole and its derivatives more accessible for broader applications. chemrxiv.org

Recent advancements in the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids and isocyanides offer a promising avenue for new synthetic strategies. acs.org Adapting these methods to incorporate an ethynyl moiety could provide a more direct and atom-economical route to the target compound.

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Precursors | Key Transformation | Potential Advantages |

| Sonogashira Coupling | 4-Halo-5-methyl-1,3-oxazole, Ethynylating agent (e.g., (trimethylsilyl)acetylene) | Palladium-catalyzed cross-coupling | Well-established, high functional group tolerance |

| Direct Ethynylation | 5-Methyl-1,3-oxazole | C-H activation and ethynylation | Atom-economical, potentially fewer steps |

| From Carboxylic Acids | Precursors to 5-methyl-1,3-oxazole-4-carboxylic acid, Ethynylating agent | Decarboxylative coupling | Utilizes readily available starting materials |

| Cyclization Approaches | Acyclic precursors containing the ethynyl and methyl-oxazole fragments | Intramolecular cyclization | Potential for high regioselectivity |

Exploration of Undiscovered Reactivity Landscapes and Transformations

The ethynyl group of this compound is a versatile functional handle that opens up a vast landscape of potential chemical transformations beyond well-established reactions like "click chemistry." chemrxiv.org Future research will likely delve into exploring less conventional reactivity patterns to generate novel molecular architectures.

One area of interest is the investigation of cycloaddition reactions beyond the popular copper-catalyzed azide-alkyne cycloaddition (CuAAC). This includes exploring strain-promoted azide-alkyne cycloadditions (SPAAC) and reactions with other 1,3-dipoles to access a wider variety of five-membered heterocyclic systems. The development of regioselective cycloaddition reactions will also be a key focus.

Furthermore, the ethynyl group can participate in a range of other transformations, including:

Enyne metathesis: This powerful carbon-carbon bond-forming reaction could be used to construct complex macrocycles and polymers incorporating the this compound unit.

Hydrofunctionalization reactions: The addition of various X-H bonds (where X = S, N, P, etc.) across the alkyne would provide access to a diverse array of vinyl-substituted oxazoles with potentially interesting electronic and biological properties.

C-H activation of the terminal alkyne: This would enable the direct coupling of the ethynyl group with various electrophiles, providing a more atom-economical route to functionalized alkynes.

The oxazole ring itself also presents opportunities for further functionalization, although its sensitivity can be a challenge. ontosight.ai Research into selective C-H functionalization of the oxazole ring in the presence of the reactive ethynyl group would significantly expand the accessible chemical space.

Integration into Advanced Functional Material Platforms with Tunable Properties

The rigid, linear nature of the ethynyl group, combined with the electronic properties of the oxazole ring, makes this compound an attractive building block for the construction of advanced functional materials. researchgate.net Future research will focus on integrating this compound into various material platforms and tuning their properties through chemical modification.

A promising application lies in the development of organic electronic materials. The incorporation of the ethynyl-oxazole moiety into conjugated polymers and small molecules could lead to materials with tailored optical and electronic properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to functionalize both the ethynyl group and the oxazole ring would allow for fine-tuning of the material's energy levels, charge transport characteristics, and solid-state packing. researchgate.net

The ethynyl group also provides a convenient anchor point for surface modification. Self-assembled monolayers (SAMs) of this compound and its derivatives could be formed on various substrates, enabling the tuning of surface properties such as wettability and adhesion.

Table 2: Potential Applications of this compound in Functional Materials

| Material Type | Potential Role of this compound | Tunable Properties |

| Conjugated Polymers | Monomeric building block | Band gap, charge carrier mobility, photoluminescence |

| Organic Small Molecules | Core structural motif | Energy levels, solid-state packing, fluorescence |

| Self-Assembled Monolayers | Surface modifier | Surface energy, wettability, biocompatibility |

| Metal-Organic Frameworks (MOFs) | Organic linker | Porosity, gas adsorption, catalytic activity |

Interdisciplinary Research Opportunities in Areas beyond Prohibited Topics

The unique chemical features of this compound open up a range of interdisciplinary research opportunities at the interface of chemistry, biology, and materials science.

In the realm of chemical biology , the ethynyl group can serve as a bioorthogonal handle for "click" reactions, allowing for the specific labeling and tracking of biomolecules in living systems. This could enable the development of novel probes for imaging and diagnostics. The oxazole core is also a common motif in natural products with diverse biological activities, suggesting that derivatives of this compound could be explored for their therapeutic potential. igi-global.comderpharmachemica.com

In materials science , the ability to polymerize or incorporate this compound into larger structures could lead to the development of novel materials with unique properties. For example, polymers containing the ethynyl-oxazole moiety could exhibit interesting liquid crystalline or photoluminescent behavior. researchgate.net The cross-linking of polymers via the ethynyl groups could also be used to create robust and stimuli-responsive materials.

Furthermore, the compound could find applications in supramolecular chemistry , where the directional interactions of the oxazole ring and the linear nature of the ethynyl group could be exploited to construct complex, self-assembled architectures with emergent properties.

Application of Automation and High-Throughput Methodologies in Synthesis and Discovery

The future exploration of this compound and its derivatives will be significantly accelerated by the adoption of automation and high-throughput methodologies. Automated synthesis platforms can be employed to rapidly generate libraries of related compounds by systematically varying the substituents on the oxazole ring and the functionalization of the ethynyl group. nih.govdurham.ac.uk

High-throughput screening techniques can then be used to quickly evaluate the properties of these compound libraries for a wide range of applications. nih.govnih.gov For example, automated screening of catalytic activity could be used to identify optimal conditions for the synthesis of this compound or for its subsequent transformations. Similarly, high-throughput screening of the photophysical properties of a library of derivatives could accelerate the discovery of new materials for optoelectronic applications.

The integration of automated synthesis with high-throughput screening and data analysis, including machine learning, will create a powerful discovery engine for new molecules and materials based on the this compound scaffold. thieme-connect.com This approach will not only increase the efficiency of research but also enable the exploration of a much larger chemical space than would be possible with traditional methods.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-substituted 1,3-oxazole derivatives, and how are their structures confirmed?

- Methodology :

- Synthesis : Acyclic precursors (e.g., N-acyl-α-amino acids) undergo cyclization via Friedel-Crafts alkylation or Robinson-Gabriel synthesis using catalysts like AlCl₃ or POCl₃/H₂SO₄. For example, 2,5-diaryl-4-benzyl-1,3-oxazoles are synthesized by cyclodehydration of N-acyl-α-amino ketones .

- Characterization : Structural confirmation employs elemental analysis, UV-Vis, FT-IR, and MS. NMR (¹H and ¹³C) is critical for resolving substituent effects, such as deshielding shifts in CH₂ protons (e.g., δ 3.94–4.20 ppm for 1,3-oxazoles vs. δ 2.99–3.20 ppm for acyclic intermediates) .

- Purity : Assessed via RP-HPLC with C18 columns and gradient elution (e.g., acetonitrile/water) .

Q. Which biological assays are typically used to evaluate the cytotoxicity of 1,3-oxazole derivatives?

- Assays :

- Daphnia magna bioassays are cost-effective and predictive for acute toxicity. Compounds are dissolved in DMSO and diluted in culture medium, with mortality rates measured after 24–48 hours .

- In vitro cell viability assays (e.g., MTT) may follow for prioritized candidates.

Q. What safety protocols are recommended for handling 1,3-oxazole derivatives in laboratory settings?

- PPE : Nitrile gloves, face shields, and safety glasses (EN 166/NIOSH standards) to prevent skin/eye contact .

- Engineering Controls : Fume hoods for volatile intermediates. Contaminated gloves must be disposed per hazardous waste regulations .

Advanced Research Questions

Q. How can discrepancies in NMR spectral data for 1,3-oxazole intermediates be resolved during structural elucidation?

- Case Study : Non-equivalent CH₂ protons in acyclic N-acyl-α-amino ketones (doublet of doublets at δ 2.99–3.20 ppm) become equivalent in cyclic 1,3-oxazoles (singlet at δ 3.94–4.20 ppm) due to ring-induced symmetry .

- Troubleshooting : Compare coupling patterns (e.g., germinal vs. vicinal coupling) and confirm via 2D NMR (COSY, HSQC) if ambiguity persists.

Q. What strategies optimize the synthesis of 2,4,5-trisubstituted 1,3-oxazoles with high regioselectivity?

- Catalytic Optimization :

- AlCl₃ in anhydrous arenes (e.g., toluene) promotes Friedel-Crafts reactions for aryl substitution at C5 .

- POCl₃/H₂SO₄ enhances cyclodehydration efficiency for N-acyl-α-amino ketones, reducing side products .

Q. How do structural modifications (e.g., electron-withdrawing groups) influence the cytotoxicity of 1,3-oxazole derivatives?

- SAR Insights :

- 4-(4-Chlorophenylsulfonyl)phenyl moieties enhance bioactivity by increasing electrophilicity and membrane permeability .

- Methyl/ethoxy groups at C5 reduce steric hindrance, improving binding to molecular targets (e.g., enzymes in Daphnia magna) .

Data Contradiction Analysis

Q. Why do certain 1,3-oxazole derivatives exhibit conflicting cytotoxicity results across studies?

- Potential Causes :

- Assay Variability : Daphnia magna sensitivity differs by strain and culture conditions .

- Impurity Artifacts : RP-HPLC purity thresholds (<95%) may mask minor toxic impurities .

- Solvent Interactions : Residual DMSO (>0.1%) in bioassays can skew mortality rates .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.